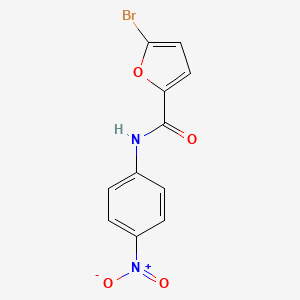

5-bromo-N-(4-nitrophenyl)furan-2-carboxamide

Description

5-Bromo-N-(4-nitrophenyl)furan-2-carboxamide (CAS: 58472-53-0) is a furan-based carboxamide derivative with a bromine substituent at the 5-position of the furan ring and a nitro group at the para-position of the phenyl ring. Its molecular formula is C₁₁H₇N₂O₄Br, and it has a molecular weight of 311.088 g/mol .

Properties

IUPAC Name |

5-bromo-N-(4-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O4/c12-10-6-5-9(18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKOHBOJYDFRAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385494 | |

| Record name | ST50908082 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58472-53-0 | |

| Record name | 5-Bromo-N-(4-nitrophenyl)-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58472-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST50908082 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-bromo-N-(4-nitrophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired carboxamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-bromo-N-(4-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The furan ring can undergo oxidation to form various oxidized derivatives.

Common reagents used in these reactions include sodium borohydride for reductions and bromine for substitutions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

- Research indicates that 5-bromo-N-(4-nitrophenyl)furan-2-carboxamide may inhibit specific enzymes involved in cancer cell proliferation, particularly targeting tyrosine kinases. This inhibition disrupts critical signaling pathways that promote tumor growth, making the compound a candidate for further development as an anticancer agent.

Antibacterial and Antifungal Properties

- The compound exhibits notable antibacterial and antifungal activities. Studies have shown its effectiveness against various pathogenic strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell wall synthesis or function, although specific pathways are still under investigation .

Biological Assays

5-bromo-N-(4-nitrophenyl)furan-2-carboxamide is utilized in biological assays to study enzyme inhibition and protein interactions. Its ability to act as a selective inhibitor allows researchers to explore its effects on various biological systems, providing insights into enzyme kinetics and cellular responses .

Materials Science

Organic Semiconductors

- The compound's electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors. Its furan ring structure contributes to its conductivity and stability, which are essential for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study 1: Anticancer Research

A study focused on the impact of 5-bromo-N-(4-nitrophenyl)furan-2-carboxamide on human cancer cell lines demonstrated a significant reduction in cell viability at micromolar concentrations. The compound was found to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent.

Case Study 2: Antibacterial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics. This suggests its potential as an alternative treatment option for bacterial infections resistant to conventional therapies .

Mechanism of Action

The antibacterial activity of 5-bromo-N-(4-nitrophenyl)furan-2-carboxamide is primarily due to its ability to interfere with bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell lysis and death . The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes such as transpeptidases.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring’s substituent significantly impacts physicochemical properties and bioactivity. Key analogs include:

Electronic and Solubility Effects

Biological Activity

5-bromo-N-(4-nitrophenyl)furan-2-carboxamide is a furan derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring substituted with bromine and a nitrophenyl group, which contributes to its unique chemical properties and biological interactions. Research has indicated that it may possess antibacterial, antifungal, and anticancer properties, making it a candidate for further investigation in drug development.

- Molecular Formula : CHBrNO

- Molecular Weight : 298.11 g/mol

The biological activity of 5-bromo-N-(4-nitrophenyl)furan-2-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions may lead to the inhibition of various biological pathways, which is essential for its potential therapeutic effects:

- Antibacterial Activity : The compound has shown promise in inhibiting the growth of drug-resistant bacteria, possibly by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Antifungal Properties : Preliminary studies suggest that it may also exhibit antifungal activity, although the specific mechanisms remain under investigation.

- Anticancer Effects : Research indicates that it can induce cytotoxic effects on cancer cell lines, particularly through mechanisms involving apoptosis and inhibition of tumor growth .

Antimicrobial Activity

The following table summarizes the antimicrobial activity of 5-bromo-N-(4-nitrophenyl)furan-2-carboxamide against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound's anticancer properties were evaluated against several cancer cell lines, with results indicating varying levels of effectiveness:

| Cell Line | IC (µM) | Effectiveness Level |

|---|---|---|

| HCT-116 | 25 | Moderate |

| MCF-7 | 30 | Moderate |

| HeLa | >100 | Low |

| A549 | 20 | High |

Case Studies

- Study on Antimycobacterial Activity : A study investigated the interactions of furan derivatives with Mycobacterium tuberculosis (Mtb). The results indicated that compounds similar to 5-bromo-N-(4-nitrophenyl)furan-2-carboxamide exhibited significant inhibition of MbtI, a key enzyme in siderophore biosynthesis essential for Mtb survival. The most potent inhibitors showed IC values comparable to established antitubercular agents .

- Cytotoxicity Evaluation : In a cytotoxicity assessment against normal human fibroblast cells (MRC-5), 5-bromo-N-(4-nitrophenyl)furan-2-carboxamide demonstrated an IC greater than 100 µM, indicating low toxicity towards non-cancerous cells while effectively targeting cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the furan ring and substituents significantly influence the biological activity of this compound. The presence of electron-withdrawing groups like the nitro group enhances its reactivity and biological efficacy compared to other derivatives lacking such substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.